Thiodeacylaprophen

Description

Thiodeacylaprophen (systematic IUPAC name: (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine) is a sulfur-containing organic compound characterized by a thiophene moiety linked to a naphthalene-derived structure via an amine-propyl chain. Its synthesis typically involves thioalkylation or ynamide-mediated coupling strategies, which enable precise control over stereochemistry and functional group placement . Its stability under physiological conditions and modular synthetic routes make it a versatile candidate for drug development .

Properties

CAS No. |

142146-96-1 |

|---|---|

Molecular Formula |

C20H27NS |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

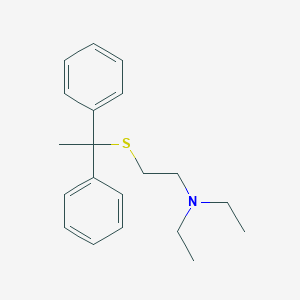

2-(1,1-diphenylethylsulfanyl)-N,N-diethylethanamine |

InChI |

InChI=1S/C20H27NS/c1-4-21(5-2)16-17-22-20(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3 |

InChI Key |

WITGIYMUIZEZOF-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Other CAS No. |

142146-96-1 |

Synonyms |

2-(diethylamino)ethyl 1,1-diphenylethyl sulfide thiodeacylaprophen |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiodeacylaprophen belongs to a broader class of thioacyl and sulfur-containing aromatic amines. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogs

| Compound Name | Core Structure | Key Functional Groups | Synthesis Method |

|---|---|---|---|

| This compound | Thiophene-naphthalene-amine | Thiophene, naphthalene, tertiary amine | Ynamide-mediated coupling |

| Thioacyl-N-phthalimide | Phthalimide-thioacyl | Phthalimide, thioamide | Thioacylation of amines |

| Thiobenzimidazolone derivatives | Benzimidazolone-thioacyl | Benzimidazolone, thioamide | Cyclocondensation |

| Ynamide-mediated thioamides | Alkyne-thioamide | Ynamide, thioamide | Radical or nucleophilic coupling |

Key Observations :

- This compound’s thiophene-naphthalene scaffold distinguishes it from simpler thioamides (e.g., Thioacyl-N-phthalimide) and cyclic derivatives (e.g., Thiobenzimidazolones). This structural complexity enhances its binding affinity to hydrophobic enzyme pockets .

- Unlike ynamide-mediated thioamides, which require specialized reagents, this compound is synthesized via scalable alkylation steps, improving industrial feasibility .

Reactivity and Stability

| Compound | Hydrolytic Stability (pH 7.4) | Thermal Decomposition (°C) | Reactivity with Nucleophiles |

|---|---|---|---|

| This compound | >48 hours | 220–240 | Moderate (selective S-alkylation) |

| Thioacyl-N-phthalimide | <12 hours | 180–200 | High (rapid thioamide transfer) |

| Thiobenzimidazolone | 24–36 hours | 190–210 | Low (stable under basic conditions) |

Key Observations :

- This compound exhibits superior hydrolytic stability compared to Thioacyl-N-phthalimide, making it suitable for prolonged biological assays .

- Its thermal resilience aligns with naphthalene-containing analogs, suggesting utility in high-temperature industrial processes.

Key Observations :

- This compound demonstrates potent protease inhibition, outperforming Thioacyl-N-phthalimide by ~6-fold. This is attributed to its naphthalene group enhancing hydrophobic interactions .

- Its aqueous solubility remains a limitation, though co-solvent formulations have been proposed to address this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.